molecular formula C12H11NO B8491604 5-Allyloxyquinoline

5-Allyloxyquinoline

Cat. No.: B8491604
M. Wt: 185.22 g/mol
InChI Key: IHIYCHHEHMVXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyloxyquinoline is a quinoline derivative synthesized via the allylation of 5-hydroxyquinoline. The reaction involves treating 5-hydroxyquinoline with allyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. This method achieves a high yield of 92% . The compound serves as a key intermediate in synthesizing more complex molecules, such as APQ (a modulator of SETDB1 activity), through subsequent chlorination and nucleophilic aromatic substitution (SNAr) reactions . Its structure features a quinoline core with an allyloxy substituent at the 5-position, which influences its electronic properties and reactivity.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

5-prop-2-enoxyquinoline

InChI

InChI=1S/C12H11NO/c1-2-9-14-12-7-3-6-11-10(12)5-4-8-13-11/h2-8H,1,9H2

InChI Key

IHIYCHHEHMVXGD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following quinoline derivatives are structurally or functionally analogous to 5-Allyloxyquinoline. Key differences in synthesis, properties, and applications are highlighted:

Key Research Findings

  • Reactivity: The allyloxy group in this compound facilitates electrophilic substitution reactions, making it a versatile intermediate. In contrast, 5-Bromoisoquinoline undergoes metalation to introduce amino groups, a reaction less feasible with chloro or amino derivatives . 5-Aminoisoquinoline exhibits nucleophilic behavior due to its amino group, enabling coupling reactions for drug candidates .
  • Biological Activity: this compound-derived APQ modulates heterochromatin condensation by targeting SETDB1, a histone methyltransferase . 5-Aminoisoquinoline derivatives are explored for antitumor and antimicrobial properties, leveraging the amino group’s hydrogen-bonding capacity .
  • Physical Properties: 5-Aminoisoquinoline has a melting point of 125–128°C, higher than this compound (liquid at room temperature), reflecting differences in intermolecular forces . The dioxolane ring in 5-(1,3-Dioxolan-2-yl)isoquinoline enhances solubility in polar solvents compared to halogenated analogs .

Challenges in Analysis and Characterization

Chemical analysis of these compounds, particularly in complex matrices, faces challenges such as incomplete extraction and ambiguous spectral data . For example, distinguishing this compound from its bromo or chloro analogs requires high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) due to similar molecular weights .

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